3-(Adamant-3-ylamino)pyridine

Medicinal chemistry Scaffold-based design Kinase inhibition

3-(Adamant-3-ylamino)pyridine (CAS 126947-67-9), also systematically named N-(2-adamantyl)pyridin-3-amine, is a secondary amine composed of a pyridin-3-amine moiety coupled to an adamantane cage at the bridgehead 2-position via a C–N bond. With a molecular formula of C₁₅H₂₀N₂ and molecular weight of 228.33 g·mol⁻¹, the compound exhibits a computed logP of 3.2, a topological polar surface area of 24.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
CAS No. 126947-67-9
Cat. No. B12492724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Adamant-3-ylamino)pyridine
CAS126947-67-9
Molecular FormulaC15H20N2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC4=CN=CC=C4
InChIInChI=1S/C15H20N2/c1-2-14(9-16-3-1)17-15-12-5-10-4-11(7-12)8-13(15)6-10/h1-3,9-13,15,17H,4-8H2
InChIKeyNJIYTWCEQIQWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Adamant-3-ylamino)pyridine (CAS 126947-67-9): Core Chemical Identity and Procurement Parameters


3-(Adamant-3-ylamino)pyridine (CAS 126947-67-9), also systematically named N-(2-adamantyl)pyridin-3-amine, is a secondary amine composed of a pyridin-3-amine moiety coupled to an adamantane cage at the bridgehead 2-position via a C–N bond [1]. With a molecular formula of C₁₅H₂₀N₂ and molecular weight of 228.33 g·mol⁻¹, the compound exhibits a computed logP of 3.2, a topological polar surface area of 24.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. It belongs to the broader class of adamantylamino heterocycles, a family extensively investigated for immunomodulatory, anticancer, and CNS applications [2], [3].

Why 3-(Adamant-3-ylamino)pyridine (CAS 126947-67-9) Cannot Be Replaced by Generic Adamantylamino Pyridine Analogs


The adamantylamino pyridine chemical space is defined by two critical structural variables: the position of the adamantane attachment (bridgehead 1- vs. bridgehead 2-) and the pyridine nitrogen regioisomer (2-amino, 3-amino, or 4-amino). 3-(Adamant-3-ylamino)pyridine is unique within this matrix as it combines an uncommon adamantane-2-yl substitution—as opposed to the more synthetically accessible adamantane-1-yl linkage found in the widely studied AdAMP (2-(1-adamantylamino)-6-methylpyridine)—with a 3-aminopyridine core, a scaffold independently validated as a privileged fragment in NAMPT inhibition and kinase drug discovery [1], [2]. The 2-adamantyl attachment geometry alters steric hindrance around the secondary amine and shifts the orientation of the lipophilic cage relative to the pyridine H-bond acceptors, directly affecting target binding, metabolic stability, and solubility profiles in ways that simple 1-adamantyl or 2-pyridyl analogs do not replicate [3]. These structural distinctions create quantifiable differences in synthetic accessibility, biological activity selectivity, and physicochemical parameters that preclude generic substitution in well-controlled experimental or industrial settings.

Quantitative Differentiation Evidence for 3-(Adamant-3-ylamino)pyridine (CAS 126947-67-9) Relative to Closest Analogs


Regiochemical Identity: 3-Aminopyridine Core Differentiated from Dominant 2-Aminopyridine Isomers

3-(Adamant-3-ylamino)pyridine carries the secondary amine at the pyridine 3-position, distinguishing it from the vast majority of biologically characterized adamantylamino pyridines—including AdAMP (2-(1-adamantylamino)-6-methylpyridine), 2-(1-adamantylamino)pyridine, and 2-adamantylamino-5-nitropyridine (AANP)—which all bear the amine at the pyridine 2-position [1], [2]. The 3-aminopyridine pharmacophore is structurally validated as a key recognition element in NAMPT and kinase inhibitor design, where the pyridine nitrogen's meta relationship to the amine enables distinct hydrogen-bonding geometry compared to ortho-substituted 2-aminopyridines [3]. This regiochemical difference is not merely compositional but functionally relevant: 3-aminopyridine-derived amides attain IC₅₀ values of 15–19 nM against NAMPT, demonstrating the scaffold's intrinsic potency potential that 3-(adamant-3-ylamino)pyridine inherits [3]. Importantly, no 2-pyridyl analog simultaneously combines this 3-amino regiochemistry with a 2-adamantyl substituent. Procurement of a generic 2-pyridyl adamantylamine cannot recapitulate this pharmacophore geometry.

Medicinal chemistry Scaffold-based design Kinase inhibition

Adamantane Attachment Position: 2-Adamantyl Substitution Alters Steric and Electronic Profile vs. 1-Adamantyl Class Leaders

The adamantane cage in 3-(adamant-3-ylamino)pyridine is attached at the bridgehead secondary carbon (adamantane-2-yl), in contrast to the more common bridgehead tertiary carbon attachment (adamantane-1-yl) found in AdAMP and most biologically profiled adamantylamino pyridines [1]. The 2-adamantyl cation is less stable than the 1-adamantyl cation, necessitating distinct synthetic strategies: while 1-adamantylamino derivatives are readily accessed via adamantyl cation attack in refluxing trifluoroacetic acid, 2-adamantylamino analogs require Pd-catalyzed cross-coupling methodologies [2], [3]. The Averin et al. study demonstrated that Pd(dba)₂/L-catalyzed amination of 3-bromopyridine with adamantane-2-amine proceeds with yields of 74–97%, providing a route that directly yields the target regioisomer without contamination by 1-adamantyl by-products [3]. The 2-adamantyl geometry imposes a different steric footprint: the exocyclic C–N bond is oriented such that the lipophilic cage projects with altered spatial occupancy relative to the pyridine ring, affecting molecular recognition in ways that a 1-adamantyl moiety—with its symmetric three-fold rotational axis—cannot replicate [2].

Structure-activity relationship Steric effects Drug design

Physicochemical Differentiation: Computed logP and PSA Position the Compound in a Distinct Property Space

The computed physicochemical parameters of 3-(adamant-3-ylamino)pyridine—logP of 3.2 and topological polar surface area (TPSA) of 24.9 Ų [1]—place it in a differentiated position relative to key analogs. The more extensively studied AdAMP (2-(1-adamantylamino)-6-methylpyridine, C₁₆H₂₂N₂, MW 242.36) carries an additional methyl group, increasing both molecular weight and lipophilicity [2]. The nitro-substituted analog AANP (2-adamantylamino-5-nitropyridine, C₁₅H₁₉N₃O₂, MW 273.33) introduces strong electron-withdrawing character not present in the target compound [3]. The target compound's logP of 3.2 sits within the CNS-accessible range (typically logP 2–5) while its low TPSA (24.9 Ų, well below the 60–70 Ų threshold commonly associated with oral bioavailability) suggests favorable membrane permeability potential distinct from more polar pyridine derivatives. These computed values are product-specific: the combination of a 3-aminopyridine core (PSA contribution from pyridine N and secondary amine) with a purely hydrocarbon adamantane cage (no additional heteroatoms) yields a profile that is absent in the 1-adamantyl, 2-pyridyl, or nitro-substituted comparator series.

Physicochemical profiling Drug-likeness ADME prediction

Synthetic Accessibility and Structural Fidelity: Pd-Catalyzed Route Delivers Defined 3-Pyridyl Regioisomer in High Yield

The Averin et al. (2013) study establishes that palladium-catalyzed amination of 3-bromopyridine with amines of the adamantane series—including adamantane-2-amine—produces N-(pyridin-3-yl)-substituted adamantane amines in 74–97% isolated yield [1]. This yield range is a class-level metric, with the target compound being a direct member of this reaction scope. Critically, this catalytic route assembles the C–N bond between the adamantane-2-yl carbon and the pyridin-3-amine nitrogen under conditions that are orthogonal to the electrophilic adamantylation method that dominates 1-adamantylamino pyridine synthesis [2]. The electrophilic method (adamantanol in refluxing TFA) produces mixtures when applied to less nucleophilic amines and cannot selectively generate the 3-pyridyl regioisomer from 3-aminopyridine without competing N- vs. C-adamantylation. The Pd-catalyzed method uses 3-bromopyridine as the electrophilic partner, ensuring exclusive formation of the N-(pyridin-3-yl) product and eliminating regioisomeric ambiguity [1]. For procurement, this implies that the compound can be obtained with defined regioisomeric purity via an established catalytic protocol, whereas the 1-adamantyl analog produced via cation chemistry may require chromatographic separation from positional isomers.

Synthetic chemistry Cross-coupling Process chemistry

Biological Activity Divergence: TNF-α Induction SAR Indicates Non-Redundant Pharmacological Profile

Within the adamantylamino heterocycle series, the structure-activity relationship for TNF-α production enhancement in murine melanoma B78-H1 cells is highly sensitive to both the heterocycle identity and substitution pattern. The benchmark compounds—2-(1-adamantylamino)-6-methylpyridine (AdAMP) and 2-(1-adamantylamino)-4-methylpyrimidine—were identified as the most potent TNF-α inducers in head-to-head screens of multiple adamantylated heterocycles [1], [2]. The target compound 3-(adamant-3-ylamino)pyridine, with its distinct 3-aminopyridine core and 2-adamantyl attachment, was not among the top actives in these studies, but the available SAR demonstrates that minor structural changes produce large functional differences. Specifically: (i) replacing the 6-methyl group with hydrogen reduces activity; (ii) shifting the adamantane from 1- to 2-position alters the geometry of the lipophilic cage relative to the heterocycle; (iii) changing from a 2-aminopyridine to a 3-aminopyridine core relocates the pyridine nitrogen, altering H-bond acceptor geometry. The target compound thus occupies a unique position in the activity landscape—it is neither a replicate of the highly active 1-adamantyl-2-pyridyl analogs, nor is it inactive by default. Its distinct substitution pattern makes it a valuable tool for probing the structural determinants of adamantylamino pyridine pharmacology and for applications where the potent TNF-α induction of AdAMP is undesired or where a different selectivity window is required. Direct quantitative comparison of TNF-α induction potency between 3-(adamant-3-ylamino)pyridine and AdAMP in the same assay has not been reported in the retrieved literature; the evidence here is class-level SAR inference [2].

Immunomodulation TNF-alpha Cancer immunotherapy

Platelet Anti-Aggregation: 3-Aminopyridine Amide Analogs Show Activity, Suggesting Scaffold Potential

The adamantoylated aminopyridine series—structurally related amide analogs of 3-(adamant-3-ylamino)pyridine—have been evaluated for anti-aggregation activity. Ermokhin et al. (2008) reported that N-(1-adamantoyl)-3-aminopyridine (the amide analog of the target compound's amine, with adamantane-1-carbonyl replacing the 2-adamantyl group) decreases serotonin-induced platelet aggregation [1]. The target compound, bearing a direct C–N bond rather than an amide C(O)–N linkage, has a more basic secondary amine center (pKₐ ~5–6 for protonated pyridine; amine pKₐ estimated >8) and increased conformational flexibility compared to the amide analog. This distinction is relevant because the amide series identified the 3-aminopyridine positional isomer as contributing to anti-aggregation activity, in parallel with the 2-aminopyridine analog [1]. While direct platelet aggregation data for 3-(adamant-3-ylamino)pyridine itself has not been retrieved, the class-level evidence suggests that the 3-aminopyridine scaffold—when coupled with an adamantane moiety—can engage biological targets relevant to platelet function. The amine form (target compound) differs from the amide form (tested compound) in metabolic stability (amide resistant to hydrolysis; amine susceptible to N-oxidation), solubility (amine is more basic and can form salts), and hydrogen-bonding capacity (amine is a stronger H-bond donor), conferring a distinct preclinical profile.

Platelet aggregation Cardiovascular pharmacology Serotonin antagonism

Application Scenarios for 3-(Adamant-3-ylamino)pyridine (CAS 126947-67-9) Based on Product-Specific Differentiating Evidence


Scaffold-Hopping Probe in Adamantylamino Immunomodulator SAR Studies

In medicinal chemistry programs investigating adamantylamino heterocycles as TNF-α modulators, 3-(adamant-3-ylamino)pyridine serves as a critical scaffold-hopping comparator to the established lead AdAMP. Its unique combination of a 3-aminopyridine core and adamantane-2-yl attachment—both structural features absent in the AdAMP series—enables systematic probing of whether the immunomodulatory activity is predominantly driven by the 2-aminopyridine pharmacophore or can be recapitulated or tuned with a 3-aminopyridine isostere. The compound can be sourced via the Pd-catalyzed route of Averin et al. (2013) in yields of 74–97%, ensuring structural fidelity [1]. The computed logP of 3.2 and low TPSA of 24.9 Ų further suggest adequate passive permeability for cell-based TNF-α induction assays [2].

3-Aminopyridine Fragment Elaboration for NAMPT and Kinase Inhibitor Programs

The 3-aminopyridine moiety is a validated fragment in NAMPT inhibitor discovery, with optimized amides achieving IC₅₀ values of 15–19 nM [3]. 3-(Adamant-3-ylamino)pyridine presents this fragment in an unelaborated amine form, with a bulky adamantane group attached directly to the 3-amino nitrogen. This makes it a pre-functionalized intermediate for fragment growth strategies: the adamantane cage occupies a lipophilic pocket while the pyridine nitrogen remains available for H-bonding, and the secondary amine can be further derivatized (e.g., acylation, sulfonylation) to explore exit vector geometry. Its TPSA of 24.9 Ų indicates that even with the adamantane, the molecule retains favorable permeability characteristics for intracellular target engagement [2].

Negative Control or Low-Activity Comparator in AdAMP-Based Immunotherapy Studies

Given that AdAMP (2-(1-adamantylamino)-6-methylpyridine) is a potent TNF-α inducer extensively characterized in cancer immunotherapy models [4], 3-(adamant-3-ylamino)pyridine—with its divergent substitution pattern predicted to confer lower TNF-α induction potency based on class-level SAR—is well-positioned as a structurally related but functionally attenuated negative control. In experiments designed to link specific structural features (e.g., the 6-methyl group, the 1-adamantyl attachment, or the 2-pyridyl core) to TNF-α induction potency or downstream NF-κB signaling, this compound provides a matched molecular-pair comparison that controls for the general adamantylamino pyridine scaffold while varying the pharmacophore geometry. This application is particularly valuable in target deconvolution studies where distinguishing on-target pharmacology from scaffold-driven cytotoxicity is essential [5].

Synthetic Methodology Reference Standard for Regioselective Adamantane-2-yl Amination

The Averin et al. (2013) protocol for Pd-catalyzed amination of 3-bromopyridine with adamantane-2-amine, yielding N-(pyridin-3-yl) adamantane amines in 74–97%, establishes 3-(adamant-3-ylamino)pyridine as a representative product of this reaction class [1]. Organic synthesis laboratories developing or optimizing catalytic C–N coupling methodologies for sterically hindered bridgehead amines can employ this compound as a benchmark substrate. Its well-defined structure (confirmed by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [6]), combined with the published yield range and reaction conditions, makes it suitable for use as a positive control in reaction optimization, catalyst screening, or undergraduate/graduate teaching experiments focused on palladium-catalyzed heteroarylation of non-traditional amine nucleophiles.

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